Cas no 1074-76-6 (2,4-Dimethyl-3-nitropyridine)

2,4-Dimethyl-3-nitropyridine is a nitropyridine derivative characterized by its distinct molecular structure, featuring methyl groups at the 2- and 4-positions and a nitro group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and methyl substituents enhance reactivity, making it valuable for selective functionalization and further derivatization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and consistent purity make it a reliable building block for researchers in medicinal chemistry and material science applications.
2,4-Dimethyl-3-nitropyridine structure
2,4-Dimethyl-3-nitropyridine structure
Product Name:2,4-Dimethyl-3-nitropyridine
CAS No:1074-76-6
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD08235269
CID:40665
PubChem ID:13717481
Update Time:2025-06-08

2,4-Dimethyl-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethyl-3-nitropyridine
    • 2,4-dimethyl-3-nitropyridine(SALTDATA: FREE)
    • 2,4-Lutidine,3-nitro- (6CI,7CI)
    • 3-Nitro-2,4-dimethylpyridine
    • Pyridine, 2,4-dimethyl-3-nitro-
    • 4-Methyl-pyriMido[1,2-b]pyridazin-2-one
    • 2,4-DiMethyl-3-nitropyridine, 97%, 97%
    • AS-48040
    • AKOS005256761
    • FT-0760786
    • EN300-124280
    • CS-0089814
    • F17584
    • MFCD08235269
    • SCHEMBL843559
    • SB53356
    • DTXSID20547487
    • dimethyl-3-nitropyridine
    • 1074-76-6
    • A801704
    • W-200765
    • DB-080698
    • DTXCID50498271
    • MDL: MFCD08235269
    • Inchi: 1S/C7H8N2O2/c1-5-3-4-8-6(2)7(5)9(10)11/h3-4H,1-2H3
    • InChI Key: MOQKFCFVTVIJJS-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=NC=CC=1C)=O

Computed Properties

  • Exact Mass: 152.05900
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • Density: 1.198
  • Boiling Point: 233.601°C at 760 mmHg
  • Flash Point: 95.079°C
  • Refractive Index: 1.551
  • PSA: 58.71000
  • LogP: 2.12980

2,4-Dimethyl-3-nitropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,4-Dimethyl-3-nitropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1074-76-6)2,4-Dimethyl-3-nitropyridine
Order Number:A801704
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):921.0
Email:sales@amadischem.com

2,4-Dimethyl-3-nitropyridine Related Literature

  • 1. Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalysts
    Derek M. Brewis,Norman B. Chapman,John S. Paine,John Shorter,David J. Wright J. Chem. Soc. Perkin Trans. 2 1974 1787

Additional information on 2,4-Dimethyl-3-nitropyridine

Professional Introduction to 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6)

2,4-Dimethyl-3-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1074-76-6, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the nitropyridine class, characterized by the presence of a nitro group (-NO₂) attached to a pyridine ring, which is further substituted with two methyl groups at the 2nd and 4th positions. The unique structural and electronic properties of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structural motif of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) consists of a six-membered aromatic ring containing nitrogen, with nitro and methyl substituents strategically positioned to influence its reactivity and interaction with biological targets. The nitro group introduces electrophilic characteristics, making the molecule susceptible to reduction or nucleophilic substitution reactions, while the methyl groups enhance lipophilicity and stability. These features have been exploited in recent years for the development of novel therapeutic agents.

In recent years, 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) has been explored as a key intermediate in the synthesis of bioactive molecules. One notable application lies in its role as a precursor for kinase inhibitors, which are critical in targeted cancer therapies. The pyridine scaffold is a common pharmacophore in kinase inhibitors due to its ability to mimic ATP binding pockets and modulate enzyme activity. Researchers have leveraged the reactivity of the nitro group in 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) to introduce functional groups that enhance binding affinity and selectivity against specific kinases involved in oncogenic signaling pathways.

Moreover, studies have highlighted the potential of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) in developing antimicrobial agents. The nitro group's ability to engage with bacterial enzymes and DNA repair systems has been investigated as a mechanism for disrupting microbial growth. Preliminary findings suggest that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential metabolic pathways. This aligns with the growing need for innovative strategies to combat antibiotic-resistant infections.

The synthesis of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) involves well-established organic reactions, including nitration and alkylation processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving purity levels. These improvements are crucial for pharmaceutical applications where high-purity intermediates are essential for drug safety and efficacy.

Recent research has also explored the role of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) in materials science, particularly in the development of organic semiconductors and ligands for metal-catalyzed reactions. The electron-withdrawing nature of the nitro group enhances charge transport properties in organic electronic devices, making this compound a candidate for next-generation optoelectronic materials.

In conclusion, 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) represents a versatile building block with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, antimicrobial drug development, and advanced materials engineering. As synthetic techniques continue to evolve, the potential uses for this compound are expected to expand further, driving innovation in chemical biology and related fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1074-76-6)2,4-Dimethyl-3-nitropyridine
A801704
Purity:99%
Quantity:500g
Price ($):921.0
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